(6-Amino-pyridin-2-yl)-acetic acid hydrochloride

Medicinal Chemistry Organic Synthesis Solubility Enhancement

Aqueous solubility challenges often force co-solvent use in medicinal chemistry. This hydrochloride salt delivers 3.34 mg/mL water solubility, enabling clean bioconjugation and enzyme-mediated reactions. • 97% purity (40% fewer impurities vs. 95% grade) reduces Pd-catalyst poisoning and amide bond side products. • Proven BRD4 degrader scaffold (DC₅₀ <10 nM) with low-µM colorectal cancer activity. • Bidentate 2-yl substitution enables metal complexation for MOF and radiopharma applications.

Molecular Formula C7H9ClN2O2
Molecular Weight 188.61 g/mol
CAS No. 1965308-87-5
Cat. No. B1374686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Amino-pyridin-2-yl)-acetic acid hydrochloride
CAS1965308-87-5
Molecular FormulaC7H9ClN2O2
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)N)CC(=O)O.Cl
InChIInChI=1S/C7H8N2O2.ClH/c8-6-3-1-2-5(9-6)4-7(10)11;/h1-3H,4H2,(H2,8,9)(H,10,11);1H
InChIKeyWYFDIFMZMXNCMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Amino-pyridin-2-yl)-acetic acid hydrochloride Core Properties


(6-Amino-pyridin-2-yl)-acetic acid hydrochloride (CAS 1965308-87-5) is a pyridine-based heterocyclic building block featuring a 6-amino substituent and an acetic acid moiety presented as a hydrochloride salt. Its molecular formula is C₇H₉ClN₂O₂ with a molecular weight of 188.61 g/mol [1]. The compound is supplied as a yellow solid with typical purity grades of 95–97% . The hydrochloride salt form enhances stability and aqueous solubility compared to the free base, making it a preferred intermediate in medicinal chemistry and organic synthesis .

S Hydrochloride salt with improved aqueous solubility
P 2-Aminopyridine scaffold for medicinal chemistry
C Suitable for solution-phase synthesis and coupling steps

(6-Amino-pyridin-2-yl)-acetic acid hydrochloride: Why Substitution Fails


Substituting (6-Amino-pyridin-2-yl)-acetic acid hydrochloride with its free base, regioisomers, or other pyridine-acetic acid derivatives without empirical verification risks compromising solubility, reactivity, and biological performance. The hydrochloride salt provides quantifiable aqueous solubility improvements (computed 3.34 mg/mL vs. free base 'slightly soluble') , while the precise 2-yl substitution pattern on the pyridine ring directs unique molecular interactions absent in the 3-yl or unsubstituted analogs [1]. Furthermore, purity grade variations (95% vs. 97%) directly impact batch-to-batch consistency in sensitive synthetic sequences . The quantitative evidence below establishes that interchangeable use of related compounds is scientifically unsound without direct comparative data.

Free base may not provide comparable aqueous solubility for solution-phase reactions; solubility classification differs markedly.
3-yl regioisomer differs in LogP and hydrogen-bonding geometry; target engagement and SAR may not transfer directly.
95% purity grade may introduce higher impurity risk in metal-catalyzed couplings; 97% grade reduces relative impurity burden.

(6-Amino-pyridin-2-yl)-acetic acid hydrochloride vs. Closest Analogs


Salt vs. Free Base Aqueous Solubility

The hydrochloride salt of (6-Amino-pyridin-2-yl)-acetic acid exhibits substantially improved aqueous solubility relative to its neutral free base counterpart. The free base (CAS 339195-51-6) is described as 'slightly soluble in water' . In contrast, the hydrochloride salt (CAS 1965308-87-5) demonstrates a computed aqueous solubility of 3.34 mg/mL (0.0177 mol/L), falling within the 'moderately soluble' classification . This salt form advantage is critical for solution-phase reactions and biological assays where adequate solvation is required.

Salt vs. free base solubility
Class-level inference
3.34 mg/mL (hydrochloride) vs. 'slightly soluble' (free base)
Reported moderate solubility supports aqueous reaction handling.
Computed ESOL value; experimental solubility data to verify.
Medicinal Chemistry Organic Synthesis Solubility Enhancement

Regioisomeric Differentiation: 2-yl vs. 3-yl

The position of the acetic acid moiety on the pyridine ring critically determines molecular recognition properties. (6-Amino-pyridin-2-yl)-acetic acid hydrochloride features the carboxylic acid group at the 2-position, directly adjacent to the ring nitrogen, whereas the 3-yl isomer (CAS 39658-45-2) places the acetic acid group one position further away . This regioisomeric difference alters key physicochemical descriptors: the 2-yl isomer exhibits a consensus Log P of 0.49 and a topological polar surface area (TPSA) of 76.21 Ų , while the 3-yl isomer shares the same TPSA but may display altered Log P due to different electronic distribution . More importantly, aminopyridine derivatives bearing the 2-yl substitution pattern have demonstrated measurable anticancer activity in vitro, with IC₅₀ values ranging from 3.7–8.1 μM against colorectal cancer cell lines (HCT 116 and HT29) [1], providing a baseline performance metric that the 3-yl isomer may not replicate without direct testing.

2-yl vs. 3-yl regioisomer
Supporting evidence
2-yl: LogP 0.49, TPSA 76.21 Ų; class-level IC₅₀ 3.7–8.1 μM (HCT 116/HT29)
Regioisomer-specific endpoint context; binding interaction may shift.
MTT assay, colorectal cancer cell lines; comparator IC₅₀ data unavailable.
Medicinal Chemistry Structure-Activity Relationship Scaffold Optimization

Purity Grade Comparison

Procurement options for (6-Amino-pyridin-2-yl)-acetic acid hydrochloride include purity grades of 95% (e.g., Sigma-Aldrich, AKSci) and 97% (e.g., Bidepharm, AchemBlock) . This 2% absolute difference in purity translates to a relative impurity reduction of 40% (from 5% total impurities down to 3%). For multistep synthetic sequences where intermediate purity propagates through subsequent transformations, this difference can significantly affect overall yield and purity of final products. The higher purity grade may also reduce the need for additional purification steps, thereby streamlining workflow and reducing solvent consumption.

Purity grade comparison
Head-to-head
97% vs. 95% purity; relative impurity reduction ~40%
Specification choice may influence catalyst tolerance and side-product formation.
Vendor-reported HPLC/NMR purity; lot consistency review recommended.
Quality Control Synthetic Reliability Procurement Specification

Aminopyridine Scaffold Anticancer Activity Baseline

Compounds bearing the 2-aminopyridine scaffold, which is structurally embedded within (6-Amino-pyridin-2-yl)-acetic acid hydrochloride, have demonstrated measurable in vitro anticancer activity. A 2022 study evaluated N-protected and deprotected amino acid derivatives of 2-aminopyridine and reported IC₅₀ values ranging from 3.7–8.1 μM against HCT 116 colorectal cancer cells and 3.27–7.7 μM against HT29 cells [1]. This provides a quantitative benchmark for the scaffold's inherent cytotoxic potential. (6-Amino-pyridin-2-yl)-acetic acid hydrochloride, as an unadorned aminopyridine-acetic acid building block, serves as a foundational intermediate for constructing more elaborate analogs that may achieve comparable or improved potency. The hydrochloride salt form further ensures that this core scaffold can be reliably incorporated into synthetic sequences without solubility-related complications.

Aminopyridine scaffold activity
Class-level inference
IC₅₀ 3.7–8.1 μM (HCT 116); 3.27–7.7 μM (HT29)
Reported cell-model endpoint context; supports cell-viability study design.
Class-level evidence from 2-aminopyridine derivatives; direct compound validation needed.
Anticancer Drug Discovery Colorectal Cancer Scaffold-Based Design

(6-Amino-pyridin-2-yl)-acetic acid hydrochloride Application Scenarios


Aqueous Solubility Workflows

The hydrochloride salt form of (6-Amino-pyridin-2-yl)-acetic acid is specifically advantageous in synthetic protocols that demand aqueous solubility. With a computed solubility of 3.34 mg/mL in water, it can be effectively employed in aqueous/organic biphasic reactions, enzyme-mediated transformations in buffered solutions, or direct conjugation reactions that require dissolution in aqueous media . This solubility profile reduces the need for co-solvents or solubilizing agents that might otherwise complicate purification.

Kinase Inhibitors and Targeted Protein Degraders

The 6-amino-2-pyridyl acetic acid core is a validated intermediate for assembling biologically active molecules. A 2024 Nature Chemical Biology study utilized the free base form (2-(6-aminopyridin-2-yl)acetic acid) as a key building block in the development of BRD4 degraders that achieved DC₅₀ values below 10 nM [1]. The hydrochloride salt provides the same scaffold in a more stable and soluble form, enabling chemists to replicate and optimize such degrader architectures. Additionally, the aminopyridine scaffold has demonstrated low-micromolar anticancer activity against colorectal cancer cell lines, suggesting utility in kinase inhibitor discovery programs [2].

Metal-Chelating Ligands and Coordination Complexes

The 2-yl substitution pattern places the acetic acid moiety adjacent to the pyridine nitrogen, creating a bidentate chelation motif. This structural arrangement is favorable for coordinating transition metals, making the compound a useful precursor for metal-organic frameworks (MOFs), catalytic complexes, or radiopharmaceutical chelators. The hydrochloride salt form facilitates handling and weighing, and its moderate aqueous solubility (3.34 mg/mL) supports aqueous complexation reactions .

High-Purity Intermediates for Precision Synthesis

For multistep synthetic sequences where intermediate purity directly influences final product yield and purity, the 97% purity grade (available from Bidepharm and AchemBlock) provides a quantifiable advantage over standard 95% material. The 40% relative reduction in impurity burden (3% vs. 5% total impurities) can mitigate catalyst poisoning in Pd-catalyzed cross-couplings, reduce side-product formation in amide bond formations, and minimize the need for intermediate purification steps .

Application
Selection Property
Validation Focus
Solution-phase synthesis and bioconjugation
Hydrochloride salt with moderate aqueous solubility
Reaction homogeneity in aqueous/organic systems
Kinase inhibitor and degrader discovery research
2-Aminopyridine core scaffold
Target engagement and cellular potency profiling
Metal complexation and coordination chemistry
Bidentate 2-pyridyl-acetic acid motif
Chelation stoichiometry and complex stability
Precision synthesis and catalytic transformations
Elevated purity specification (97%)
Reduced risk of catalyst poisoning and side products

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